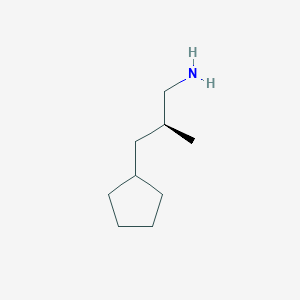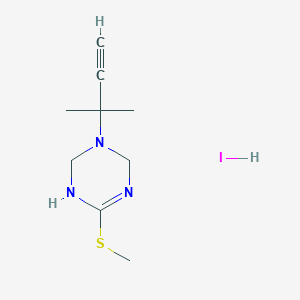
3-(2-methylbut-3-yn-2-yl)-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2-methylbut-3-yn-2-yl)-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydroiodide” appears to be a complex organic molecule. It contains a triazine ring, which is a six-membered aromatic ring with three carbon atoms and three nitrogen atoms. Attached to this ring is a methylsulfanyl group (-SCH3), a 2-methylbut-3-yn-2-yl group (which is a type of alkynyl group), and a hydroiodide group.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves multi-step organic reactions, each requiring specific reagents and conditions.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The triazine ring likely provides a planar, aromatic core to the molecule. The alkynyl group may introduce linearity and rigidity into the molecule, while the methylsulfanyl group could add some steric bulk.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the alkynyl group could potentially be involved in addition reactions, and the sulfur atom in the methylsulfanyl group might be involved in oxidation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of an alkynyl group might make the compound relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally.Safety And Hazards
Without specific data, it’s hard to provide accurate safety and hazard information. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.
Future Directions
The future directions for research on this compound would depend on its intended applications. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis, among others.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
properties
IUPAC Name |
3-(2-methylbut-3-yn-2-yl)-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.HI/c1-5-9(2,3)12-6-10-8(13-4)11-7-12;/h1H,6-7H2,2-4H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKFBPNDDRQHAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N1CNC(=NC1)SC.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16IN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2797703 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2395965.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2395967.png)
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)
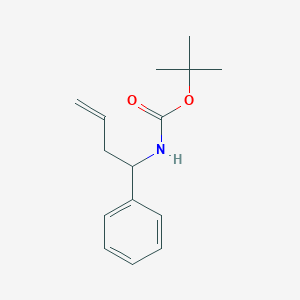


![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2395978.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2395979.png)
![4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2395980.png)
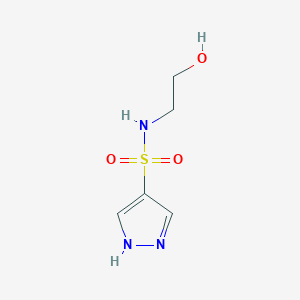
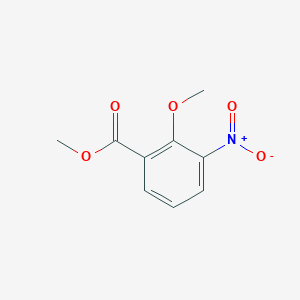
![5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2395984.png)
